![molecular formula C18H19N5O2 B2501477 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034326-88-8](/img/structure/B2501477.png)

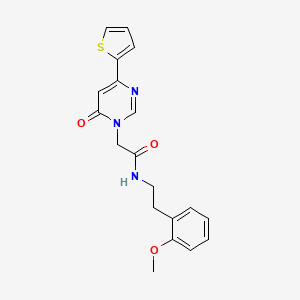

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate its precise mechanisms and potential as a targeted therapy .

Multifunctional Diseases

Researchers hope that this compound can contribute to treating multifunctional diseases by targeting multiple pathways simultaneously.

Mecanismo De Acción

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division, stabilizing the FtsZ protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the Z ring .

Mode of Action

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide interacts with its target, the cell division protein ZipA, to stabilize the FtsZ protofilaments . This interaction results in the formation of a stable Z ring, a critical structure in bacterial cell division .

Biochemical Pathways

The biochemical pathway affected by N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is the bacterial cell division pathway . By stabilizing the FtsZ protofilaments and the Z ring, this compound affects the downstream process of cell division, potentially inhibiting the proliferation of bacterial cells .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide’s action are related to its interaction with the cell division protein ZipA . By stabilizing the FtsZ protofilaments and the Z ring, this compound can potentially inhibit bacterial cell division, leading to a decrease in bacterial proliferation .

Action Environment

The action, efficacy, and stability of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide can be influenced by various environmental factors. Specific information about how these factors affect the compound’s action is currently unavailable .

Propiedades

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-25-16-9-8-14-20-21-15(23(14)22-16)12-19-17(24)18(10-11-18)13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDOTTNVUOXCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3(CC3)C4=CC=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allylthio)benzo[d]thiazole](/img/structure/B2501396.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)

![1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine](/img/structure/B2501403.png)

![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)